4-(Chloromethyl)-2-methylthiazole hydrochloride
Overview
Description
4-(Chloromethyl)-2-methylthiazole hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS. It is a thiazole derivative, characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 2-position of the thiazole ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methylthiazole hydrochloride typically involves the chloromethylation of 2-methylthiazole. One common method includes the reaction of 2-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Another method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide. This method provides good yields and is efficient for the chloromethylation of aromatic hydrocarbons and thiazoles .
Industrial Production Methods
Industrial production of this compound often employs large-scale chloromethylation processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methylthiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding thiazolidine derivative.
Scientific Research Applications
4-(Chloromethyl)-2-methylthiazole hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: The compound is used in the production of agrochemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methylthiazole hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
4-(Chloromethyl)-2-methylthiazole hydrochloride can be compared with other thiazole derivatives such as:
2-Methylthiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)thiazole: Similar structure but without the methyl group at the 2-position, affecting its reactivity and biological activity.
2,4-Dimethylthiazole: Contains two methyl groups, making it less reactive towards nucleophiles compared to the chloromethyl derivative.
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDISJLDVGNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370160 | |
Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77470-53-2 | |
Record name | 4-(Chloromethyl)-2-methyl-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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